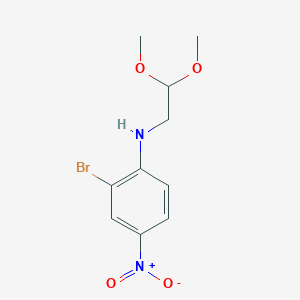
2-Bromo-3-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-ethylpyridine is a pyridine derivative that contains a bromine atom and an ethyl group. It is commonly used as a chemical intermediate in the synthesis of various organic compounds. The compound has the molecular formula C7H8BrN and a molecular weight of 186.05 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-3-ethylpyridine can be synthesized through several methods. One common method involves the bromination of 3-ethylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and efficiency, utilizing continuous flow reactors and advanced separation techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 3-ethylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products:
Substitution: Products include various substituted pyridines.
Oxidation: Products include 3-ethylpyridine aldehyde or 3-ethylpyridine carboxylic acid.
Reduction: The major product is 3-ethylpyridine.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-ethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Bromo-3-ethylpyridine involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethyl group can undergo oxidation or reduction. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-methylpyridine: Similar structure but with a methyl group instead of an ethyl group.
2-Bromo-4-ethylpyridine: Similar structure but with the bromine atom at the 4-position.
3-Bromo-2-ethylpyridine: Similar structure but with the bromine atom at the 3-position.
Uniqueness: 2-Bromo-3-ethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the bromine atom and the ethyl group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-bromo-3-ethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFSFJBKZLDTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142337-94-8 |
Source


|
| Record name | 2-bromo-3-ethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide](/img/structure/B2670368.png)

![9-Prop-2-enoyl-1-oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B2670373.png)
![4-(4-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2670374.png)



![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2670380.png)
![2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2670382.png)


![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2670385.png)
![(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2670386.png)

